molecular formula C7H3BrClFO4S B2815889 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid CAS No. 869529-35-1

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B2815889
CAS No.: 869529-35-1
M. Wt: 317.51
InChI Key: POHGXELFKXTYQB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid: is an organic compound with the molecular formula C7H3BrClFO4S and a molecular weight of 317.52 g/mol . This compound is characterized by the presence of bromine, fluorine, and chlorosulfonyl functional groups attached to a benzoic acid core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-fluorobenzoic acid, followed by chlorosulfonation. The reaction conditions often include the use of bromine and sulfuryl chloride in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

  • Substituted benzoic acids
  • Sulfonamides
  • Thiols
  • Carboxylic anhydrides

Scientific Research Applications

Chemistry: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a precursor in cross-coupling reactions .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, especially those targeting specific enzymes or receptors. Its unique functional groups allow for the creation of molecules with high biological activity .

Industry: In the agrochemical industry, it is used to develop herbicides and pesticides. Its derivatives are tested for their efficacy in controlling various pests and weeds .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the chlorosulfonyl group allows it to form covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

  • 3-Chlorosulfonyl-4-fluorobenzoic acid
  • 2-Bromo-5-fluoropyridine
  • 4-Bromo-3-fluoro-5-(chlorosulfonyl)benzoic acid

Comparison: 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is unique due to the combination of bromine, fluorine, and chlorosulfonyl groups on the benzoic acid core. This combination provides distinct reactivity and allows for the synthesis of a wide range of derivatives. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-chlorosulfonyl-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO4S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHGXELFKXTYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat 3-bromo-4-fluorobenzoic acid (6.25 g, 26.2 mmol) in chlorosulfonic acid (15 mL) at 125° C. for 120 h. Cool to room temperature and add dropwise to about 125 mL ice water. Collect the filtered solid as the title compound.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Two

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